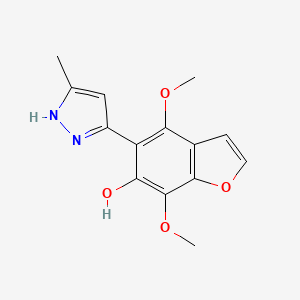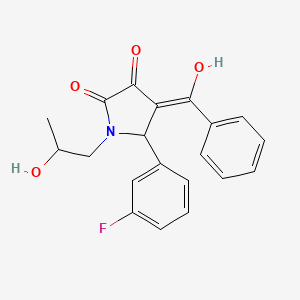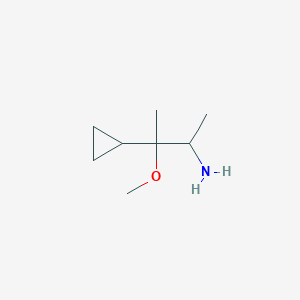![molecular formula C12H13ClN2O6S B2772268 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 368427-83-2](/img/structure/B2772268.png)
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid” is a chemical compound with the molecular formula C12H13ClN2O6S . It has an average mass of 290.723 Da and a monoisotopic mass of 290.012817 Da . This compound is part of the pyrrolidine family, which is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C12H13ClN2O6S . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a sulfonyl group attached to a 4-chloro-3-nitrophenyl group, and a carboxylic acid group attached to the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C12H13ClN2O6S), average mass (290.723 Da), and monoisotopic mass (290.012817 Da) .Scientific Research Applications
Anticancer Activity
The synthesis of propanamide derivatives featuring a 4-piperidinyl-1,3,4-oxadiazole moiety has shown promising anticancer properties. These compounds, derived from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, exhibited strong anticancer activity in vitro, suggesting potential therapeutic applications after further in vivo studies to determine their efficacy and safety (Rehman et al., 2018).
Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition
A series of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, including piperidine-4-carboxylic acid derivatives, were synthesized to act as inhibitors of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs). These inhibitors show promise in regulating inflammatory responses and tissue remodeling associated with various diseases, highlighting the role of sulfonyl-containing compounds in developing selective TACE and MMP inhibitors (Venkatesan et al., 2004).
Catalytic Applications
The functionalization of Fe3O4 nanoparticles with piperidine-4-carboxylic acid (PPCA) has led to the development of a novel nanomagnetic reusable catalyst, Fe3O4-SA-PPCA, for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. This showcases the versatility of piperidine derivatives in facilitating catalytic reactions, offering a sustainable approach to organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of Sulfonyl Derivatives
The chemoselective synthesis of aryl carboxamido sulfonic acid derivatives demonstrates the utility of sulfonyl chloride intermediates in organic synthesis. This method has been applied to the preparation of inhibitors of isocitrate dehydrogenase mutants, indicating the significance of sulfonyl compounds in the design of molecules with potential anticancer activity (Yang et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes .
Mode of Action
It’s worth noting that the presence of the piperidine ring, a common feature in many biologically active compounds, could contribute to its interaction with biological targets .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O6S/c13-10-2-1-9(7-11(10)15(18)19)22(20,21)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHPZXDFWAGBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2772186.png)
![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2772188.png)

![N-(5-fluoro-2-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772193.png)

![1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772197.png)

![N-[(2-Piperidin-1-ylsulfonylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2772199.png)
![(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2772200.png)

![benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![(5-bromopyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2772206.png)


